molecular formula C9H5F3N2OS B2429590 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole CAS No. 338421-08-2

5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole

Cat. No.: B2429590
CAS No.: 338421-08-2
M. Wt: 246.21
InChI Key: ZVQDFQZOAJXAFQ-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole typically involves the reaction of 3-(trifluoromethyl)phenol with appropriate thiadiazole precursors under controlled conditions. One common method includes the use of trifluoromethylation reactions, which are known for their ability to introduce trifluoromethyl groups into organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-(Trifluoromethyl)phenoxy derivatives: These compounds share the trifluoromethylphenoxy moiety but differ in the attached functional groups.

    Thiadiazole derivatives: Compounds with different substituents on the thiadiazole ring, such as alkyl or aryl groups.

Uniqueness: 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole is unique due to the combination of the trifluoromethylphenoxy group and the thiadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and ability to interact with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenoxy]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2OS/c10-9(11,12)6-2-1-3-7(4-6)15-8-5-13-14-16-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQDFQZOAJXAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CN=NS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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